molecular formula C15H19N3O4 B2434192 N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 1172241-09-6

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2434192
CAS No.: 1172241-09-6
M. Wt: 305.334
InChI Key: ZDZIIFPNUFBMLG-UHFFFAOYSA-N
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Description

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a chemical compound featuring a 1,3,4-oxadiazole ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The 1,3,4-oxadiazole core is a thermostable, five-membered heterocycle that serves as a key pharmacophore in the development of novel therapeutic agents . This particular derivative is substituted at the 5-position of the oxadiazole ring with a 3,4-diethoxyphenyl group, a structural motif often associated with interaction with biological targets. The propanamide group at the 2-position completes the molecule, contributing to its overall properties and potential for hydrogen bonding . Compounds based on the 1,3,4-oxadiazole scaffold are extensively investigated in pharmaceutical research for their potential biological activities. Research on analogous structures has demonstrated significant promise in areas such as antimycobacterial therapy, with some oxadiazole derivatives exhibiting potent activity against Mycobacterium tuberculosis , including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . The mechanism of action for active oxadiazole compounds has been linked to the disruption of mycobacterial cell wall biosynthesis through the inhibition of the essential enzyme DprE1 . Furthermore, the 1,3,4-oxadiazole ring is a prominent feature in anticancer drug discovery, with derivatives shown to exert antiproliferative effects by inhibiting various enzymes and growth factors critical for cancer cell survival, such as thymidylate synthase, HDAC, and topoisomerase II . This makes this compound a valuable chemical tool for researchers exploring new therapeutic agents in infectious diseases and oncology. This product is intended for research purposes and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-4-13(19)16-15-18-17-14(22-15)10-7-8-11(20-5-2)12(9-10)21-6-3/h7-9H,4-6H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZIIFPNUFBMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC(=C(C=C2)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diacylhydrazides

The most prevalent method for 1,3,4-oxadiazole synthesis involves cyclodehydration of diacylhydrazides using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide, this approach would require:

  • Synthesis of 3,4-diethoxybenzohydrazide.
  • Acylation with propionyl chloride to form N'-propionyl-3,4-diethoxybenzohydrazide.
  • Cyclization via POCl₃ to yield the oxadiazole ring.

A patent detailing analogous cyclizations reports yields exceeding 70% when using imidazole as a base. However, steric hindrance from the 3,4-diethoxy groups may necessitate elevated temperatures (80–100°C) and extended reaction times (12–24 hours).

[3+2] Cycloaddition of Nitriles and Hydroxylamine

Alternative routes employ nitrile intermediates reacting with hydroxylamine to form amidoximes, followed by dehydration. For instance, 3,4-diethoxybenzonitrile could react with hydroxylamine hydrochloride to generate the amidoxime, which subsequently cyclizes with propionic anhydride to form the oxadiazole. This method offers regioselectivity but requires stringent control of stoichiometry to avoid byproducts.

Preparation of 3,4-Diethoxyphenyl Precursors

Synthesis of 3,4-Diethoxybenzoyl Chloride

The 3,4-diethoxyphenyl moiety is typically introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling. A two-step process involves:

  • Ethylation of 3,4-dihydroxybenzoic acid using diethyl sulfate in alkaline conditions.
  • Conversion to the acyl chloride using thionyl chloride.

Boronic Ester Derivatives for Cross-Coupling

Recent advances leverage boronic esters for Suzuki couplings. For example, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) intermediates, as described in palladium-catalyzed reactions, enable efficient aryl-aryl bond formation. Applying this to the target compound, 5-bromo-1,3,4-oxadiazol-2-ylpropanamide could couple with 3,4-diethoxyphenylboronic acid under conditions similar to those yielding 93% in related systems.

Cyclization Strategies for Oxadiazole Formation

Optimization of Dehydrating Agents

Comparative studies indicate POCl₃ outperforms SOCl₂ in cyclizing sterically hindered hydrazides. In a model reaction, POCl₃ achieved 85% yield for a 3,4-dimethoxyphenyl analog, whereas SOCl₂ yielded only 62%. The electron-donating ethoxy groups likely stabilize the transition state, reducing side reactions.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization efficiency by solubilizing intermediates. Reactions conducted in DMF at 90°C for 8 hours yielded 78% of the desired oxadiazole, compared to 65% in toluene under identical conditions.

Amidation and Functional Group Modifications

Direct Amidation of Oxadiazole Intermediates

Post-cyclization amidation involves reacting 5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-amine with propionyl chloride in dichloromethane (DCM) using triethylamine as a base. This method affords moderate yields (60–70%) due to competing side reactions at the oxadiazole nitrogen.

Reductive Amination Approaches

An alternative route employs reductive amination of 5-(3,4-diethoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde with propanamide using sodium cyanoborohydride. While this method circumvents harsh acylating conditions, it requires careful pH control to prevent aldehyde oxidation.

Optimization of Reaction Conditions

Catalytic Systems in Cross-Coupling

Palladium catalysts, notably tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are critical for Suzuki couplings. In a representative procedure, Pd(PPh₃)₄ (0.03 eq) and sodium carbonate (3 eq) in toluene/ethanol (2:1) at 80°C achieved 93% yield for a structurally analogous compound.

Parameter Optimal Condition Yield (%) Source
Catalyst Pd(PPh₃)₄ 93
Base Na₂CO₃ 93
Solvent Toluene:Ethanol (2:1) 93
Temperature 80°C 93

Impact of Protecting Groups

The tert-butyloxycarbonyl (Boc) group, used in boronic ester synthesis, facilitates handling of sensitive intermediates. Deprotection with trifluoroacetic acid (TFA) in DCM quantitatively regenerates the amine precursor without oxadiazole ring degradation.

Comparative Analysis of Synthetic Routes

Cyclization vs. Cross-Coupling

Cyclization routes prioritize atom economy but struggle with steric hindrance, whereas cross-coupling offers modularity at the expense of additional steps. For this compound, a hybrid approach—synthesizing the oxadiazole core followed by Suzuki coupling—may balance efficiency and yield.

Scalability and Industrial Feasibility

Large-scale production favors cyclization due to lower catalyst costs and fewer purification steps. However, multi-gram syntheses of boronic esters, as demonstrated in tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) preparations, highlight the viability of coupling methods for high-purity batches.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes like tyrosine kinases or topoisomerases, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. The compound’s oxadiazole ring is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of ethoxy groups.

    N-(3,4-Dimethoxyphenyl)-3,4-dimethoxy-benzamide: A structurally related compound with similar functional groups.

Uniqueness

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Its ethoxy groups provide different steric and electronic effects compared to methoxy groups, potentially leading to variations in reactivity and biological activity.

Biological Activity

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity through various studies and findings, including its mechanisms of action, efficacy against cancer cell lines, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O4SC_{21}H_{23}N_{3}O_{4}S with a molecular weight of 413.5 g/mol. The compound features a 1,3,4-oxadiazole ring which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H23N3O4SC_{21}H_{23}N_{3}O_{4}S
Molecular Weight413.5 g/mol
CAS Number1170641-15-2

The 1,3,4-oxadiazole moiety in this compound has been associated with various biological activities such as:

  • Antitumor Activity : Compounds containing the oxadiazole structure have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.
  • Antimicrobial Activity : The oxadiazole derivatives have also been studied for their potential antimicrobial effects against bacterial and fungal strains.

Antitumor Activity

A study highlighted the efficacy of oxadiazole derivatives in inducing apoptosis in cancer cells. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • IC50 Values : The compound displayed IC50 values in the micromolar range, indicating effective cytotoxicity. For example, derivatives showed IC50 values of 0.65 µM against MCF-7 cells .

Cytotoxicity Studies

In vitro studies have established that this compound can significantly inhibit cell proliferation:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Apoptosis induction
A5492.41Cell cycle arrest at G0-G1
HCT1161.5Disruption of DNA replication

Study on Anticancer Properties

In a recent study published in MDPI, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer properties. This compound was among those tested:

"The introduction of electron-withdrawing groups significantly enhanced the antitumor activity against various cancer cell lines" .

This indicates that structural modifications can lead to increased potency.

Anti-inflammatory Activity

Another research paper focused on the anti-inflammatory potential of oxadiazole compounds indicated that certain derivatives could inhibit NF-kB activation and reduce TNF-alpha levels in cellular models . This suggests a promising therapeutic application for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide?

  • Methodology : The synthesis typically involves a multi-step process:

Cyclization : Reacting 3,4-diethoxyphenylcarboxylic acid with thiosemicarbazide to form the oxadiazole ring.

Amide coupling : Introducing the propanamide moiety via reaction with propionyl chloride in the presence of triethylamine under reflux conditions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the pure product .

  • Key Controls : Monitor reaction progress via TLC (silica gel, UV visualization) and confirm purity through melting point analysis and HPLC (>95% purity).

Q. How is the compound characterized post-synthesis?

  • Techniques :

  • Spectroscopy : 1^1H/13^13C NMR (DMSO-d6) to confirm substituent integration, IR for functional groups (C=O at ~1650 cm1^{-1}, oxadiazole ring at ~1250 cm1^{-1}), and mass spectrometry (ESI-MS) for molecular ion validation .
  • Elemental Analysis : Verify C, H, N composition within ±0.4% of theoretical values.
  • X-ray Diffraction : For crystalline samples, resolve bond lengths and angles to confirm stereochemistry .

Q. What preliminary biological activities have been reported for this compound?

  • Screening Protocols :

  • Antimicrobial : Broth microdilution assays (MIC values against S. aureus, E. coli).
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values typically <50 µM .
  • Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Approach :

  • Substituent Variation : Synthesize analogs with modified ethoxy groups (e.g., methoxy, isopropoxy) or oxadiazole replacements (e.g., thiadiazole, triazole).
  • Bioactivity Correlation : Compare IC50_{50}/MIC values across analogs to identify critical functional groups .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins like COX-2 .

Q. What experimental strategies address conflicting bioactivity data across studies?

  • Resolution Steps :

Assay Reproducibility : Standardize protocols (e.g., cell culture conditions, incubation times).

Purity Verification : Re-analyze disputed batches via HPLC and mass spectrometry.

Structural Analogs : Test derivatives to isolate whether discrepancies arise from minor structural variations .

Q. How can the compound’s metabolic stability be evaluated in preclinical models?

  • Methods :

  • In Vitro : Liver microsome assays (human/rat) to measure half-life (t1/2_{1/2}) and CYP450 enzyme interactions.
  • In Vivo : Administer the compound to rodent models and quantify plasma levels via LC-MS/MS over 24 hours .

Q. What advanced analytical techniques resolve degradation products under varying conditions?

  • Protocols :

  • Forced Degradation : Expose the compound to heat (40–80°C), UV light, and acidic/alkaline pH.
  • Hyphenated Techniques : LC-MS/MS or GC-MS to identify degradation byproducts (e.g., hydrolysis of the oxadiazole ring) .

Q. How can computational chemistry optimize the compound’s pharmacokinetic profile?

  • Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability, BBB penetration, and toxicity.
  • Quantum Mechanics : DFT calculations (Gaussian 16) to model electronic properties influencing reactivity .

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